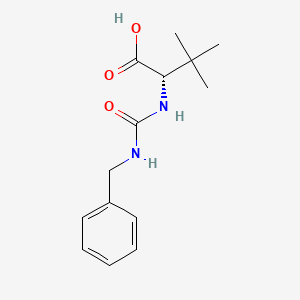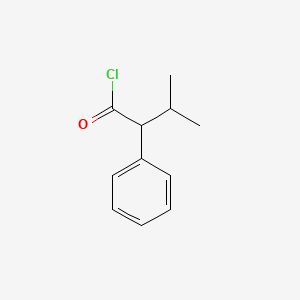
3-methyl-2-phenylbutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-phenylbutanoyl chloride is an organic compound with the molecular formula C11H13ClO. It is an acyl chloride derivative, characterized by the presence of a phenyl group and a methyl group attached to a butyryl chloride backbone. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyl-2-phenylbutanoyl chloride can be synthesized through the reaction of 3-methyl-2-phenylbutyric acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-2-phenylbutyryl chloride follows similar principles but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 3-methyl-2-phenylbutyric acid to the acyl chloride. The reaction is monitored to maintain optimal temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-phenylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, 3-methyl-2-phenylbutyryl chloride hydrolyzes to form 3-methyl-2-phenylbutyric acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 3-methyl-2-phenylbutyryl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Friedel-Crafts Acylation: The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
3-Methyl-2-phenylbutyric Acid: Formed by hydrolysis.
Scientific Research Applications
3-methyl-2-phenylbutanoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the 3-methyl-2-phenylbutyryl group into various molecules.
Biology: It can be used to modify biological molecules, such as proteins and peptides, for studying their structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-methyl-2-phenylbutyryl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Butyryl Chloride: Similar in structure but lacks the phenyl and methyl groups.
2-Phenylbutyryl Chloride: Similar but without the methyl group at the 3-position.
Isobutyryl Chloride: Similar but with a different arrangement of the carbon atoms.
Uniqueness
3-methyl-2-phenylbutanoyl chloride is unique due to the presence of both a phenyl group and a methyl group, which can influence its reactivity and the types of derivatives it can form
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
3-methyl-2-phenylbutanoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI Key |
HHZACHCTBBRYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
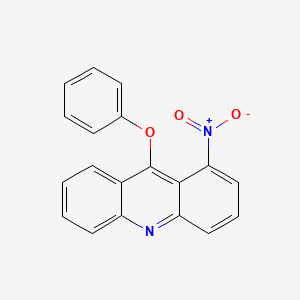
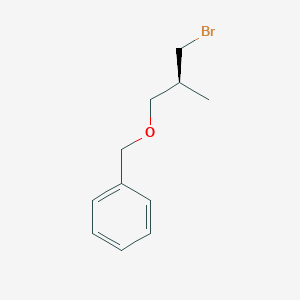
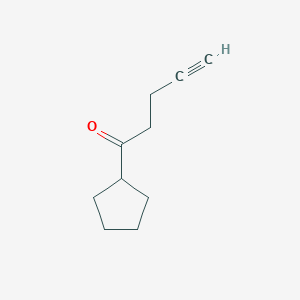
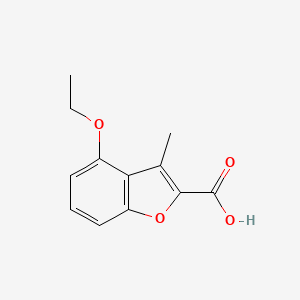
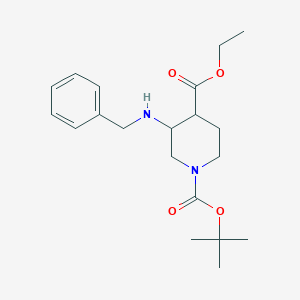
![1-[[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8643268.png)
![4-{[(Oxan-4-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8643270.png)
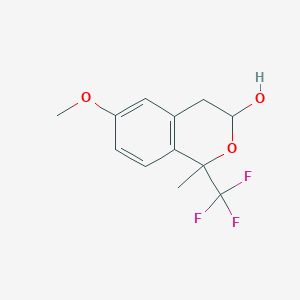
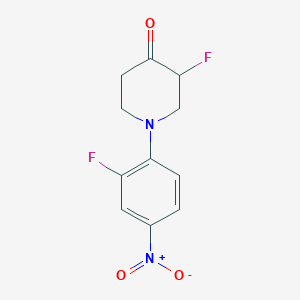

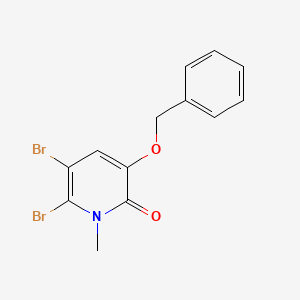
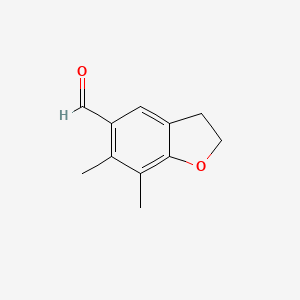
![N-[6-(dimethylamino)-2-pyridinyl]acetamide](/img/structure/B8643332.png)
